molecular formula C20H22O7 B191501 alpha-Toxicarol CAS No. 82-09-7

alpha-Toxicarol

Cat. No. B191501
CAS RN: 82-09-7
M. Wt: 410.4 g/mol
InChI Key: JLTNCZQNGBLBGO-MRTLOADZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Toxicarol is a type of flavonoid . It is found in the herbs of Derris trifoliata Lour . Alpha-Toxicarol exhibits a marked inhibitory effect on mouse skin tumor promotion in an in vivo two-stage carcinogenesis test .


Molecular Structure Analysis

The molecular formula of Alpha-Toxicarol is C23H22O7 . The molecular weight is 410.4 . The structure of Alpha-Toxicarol includes a chromeno[3,4-b]pyrano[2,3-h]chromen-7 (7aH)-one .


Physical And Chemical Properties Analysis

Alpha-Toxicarol appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Phytochemical Studies

Alpha-toxicarol has been identified in various phytochemical investigations. For instance, it was isolated from the roots of Tephrosia candida, where its structure was determined based on spectral and chemical evidence (Andrei et al., 1997). Similarly, it was found in Millettia pachycarpa Benth, where its antidiabetic and cytotoxic activities were evaluated, showing significant inhibitory effects (Suthiphasilp et al., 2022).

Anticancer Potential

Alpha-toxicarol has shown promise in cancer chemoprevention. A study on the stems of Derris trifoliata Lour. found alpha-toxicarol to have marked inhibitory effects on mouse skin tumor promotion in an in vivo two-stage carcinogenesis test, indicating its potential as an anti-tumor promoter (Ito et al., 2004).

Safety And Hazards

While specific safety data for Alpha-Toxicarol is limited, it is generally recommended to handle it with care to avoid potential hazards. It is for research use only and not for human or veterinary use .

properties

IUPAC Name

(1S,14S)-11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNCZQNGBLBGO-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Toxicarol

CAS RN

13133-20-5, 82-09-7
Record name rel-(7aR,13aR)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13133-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Toxicarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Toxicarol
Reactant of Route 2
Reactant of Route 2
alpha-Toxicarol
Reactant of Route 3
alpha-Toxicarol
Reactant of Route 4
alpha-Toxicarol
Reactant of Route 5
alpha-Toxicarol
Reactant of Route 6
alpha-Toxicarol

Citations

For This Compound
21
Citations
K Kannayiram, VR Umapathy, Y Chamundeswari… - …, 2022 - ncbi.nlm.nih.gov
… We report the optimal binding of Acumitin, Agathisflavone, Agehoustin B, and alpha-Toxicarol with aldose reductase for further consideration in drug discovery for T2DM. …
Number of citations: 1 www.ncbi.nlm.nih.gov
RC Roark - Journal of Economic Entomology, 1940 - cabdirect.org
… Examples of rotenoids are laevodeguelin, laevo-alpha-toxicarol, sumatrol and elliptone. …
Number of citations: 11 www.cabdirect.org
L Segal, DJ Stanonis - Analytical Chemistry, 1963 - ACS Publications
… This finding was further extended by Jones and Wood (8) with alpha-toxicarol, beta-toxicarol… glasses, plus transparent silica, with alpha-toxicarol. The melting points fell into two groups, …
Number of citations: 3 pubs.acs.org
RO Owor, S Derese, KG Bedane, S Zühlke, A Ndakala… - Fitoterapia, 2020 - Elsevier
Phytochemical investigation of Tephrosia vogelii seedpods led to the isolation of twelve compounds: vogelisoflavone A (1), vogelisoflavone B (2), isopongaflavone (3), onogenin, luteolin…
Number of citations: 3 www.sciencedirect.com
P Ramya Sree, N Rama Rao, SAM Gulshan Md… - academia.edu
Pongamia (papilonaceae) is monospecific genus belonging to family fabaceae is medium size glabrous tree [1]. The Pongamia tree is known as one of the richest and brightest trees of …
Number of citations: 0 www.academia.edu
J Nunes e Vasconcelos, GMP Santiago, JQ Lima… - Química …, 2012 - cabdirect.org
In the search for new larvicides from plants, we have investigated the potential activity of the rotenoids deguelin (1), 12a-hydroxy-α-toxicarol (2) and tephrosin (3), isolated from the …
Number of citations: 2 www.cabdirect.org
CH Yap, SM Junit, AA Aziz, KH Leong… - South African Journal of …, 2023 - Elsevier
… -8-prenylflavan 7-O-beta-d-glucopyranoside, tetrahydrogambogic acid, 5‑hydroxy-7,4′-dimethoxy-6,8-di-C-prenylflavanone 5-O-galactoside, 6‑hydroxy-6a,12a-dehydro-alpha-toxicarol…
Number of citations: 0 www.sciencedirect.com
RCL Sung - 2017 - search.proquest.com
… The more potent antagonists identified in the screen included alpha-toxicarol, isorotenone, mundoserone and strychnine hydrochloride. However, these compounds are pesticides and …
Number of citations: 3 search.proquest.com
P Khatri, R Patel - World J. Pharm. Res, 2013 - wjpr.s3.ap-south-1.amazonaws.com
… , 4'-Omethyl-genistein 7-O-beta-D-rutinoside and 2',5'-dimethoxy-genistein 7-O-beta-D-apiofuranosyl-(1"'6")-Obeta-D-glucopyranoside, and a new retinoid, 12ahydroxy- alpha-toxicarol, …
Number of citations: 12 wjpr.s3.ap-south-1.amazonaws.com
M Livingstone - 2011 - escholarship.mcgill.ca
… Alpha-Toxicarol and deguelin are structurally similar to Rotenone.......................................................................................................................................100 Chapter 3; Figure S 4. Alpha-Toxicarol …
Number of citations: 1 escholarship.mcgill.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.